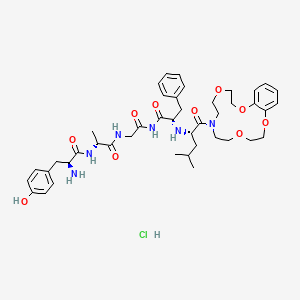
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. Typical synthetic routes may involve:
Peptide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between amino acids.
Functional Group Incorporation: Introducing specific functional groups through selective reactions, such as alkylation or acylation.
Cyclization: Forming the macrocyclic structure through intramolecular reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides and small proteins.
Purification: Using techniques such as HPLC to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using reagents like PCC or KMnO4.
Reduction: Using reagents like NaBH4 or LiAlH4.
Substitution: Using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
This compound may have applications in various fields, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interacting with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: A precursor to various neurotransmitters.
L-Tyrosine: Involved in the synthesis of catecholamines.
D-Alanine: A component of bacterial cell walls.
Uniqueness
The uniqueness of this compound lies in its complex structure, which may confer specific biological activities or chemical properties not found in simpler analogs.
Properties
CAS No. |
145594-21-4 |
|---|---|
Molecular Formula |
C43H59ClN6O10 |
Molecular Weight |
855.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-[[(2S)-4-methyl-1-oxo-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)pentan-2-yl]amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C43H58N6O10.ClH/c1-29(2)25-36(43(55)49-17-19-56-21-23-58-37-11-7-8-12-38(37)59-24-22-57-20-18-49)47-35(27-31-9-5-4-6-10-31)42(54)48-39(51)28-45-40(52)30(3)46-41(53)34(44)26-32-13-15-33(50)16-14-32;/h4-16,29-30,34-36,47,50H,17-28,44H2,1-3H3,(H,45,52)(H,46,53)(H,48,51,54);1H/t30-,34+,35+,36+;/m1./s1 |
InChI Key |
HYZGEOLQTIALCV-LVBQHZOISA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CC(C)C)C(=O)N2CCOCCOC3=CC=CC=C3OCCOCC2)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(CC3=CC=CC=C3)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















